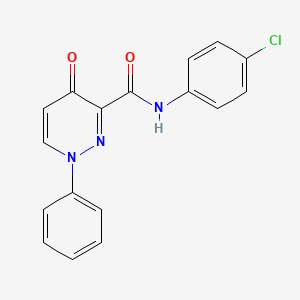![molecular formula C21H22N4O2 B11390520 4-[9-(2-Morpholinoethyl)-9H-imidazo[1,2-A][1,3]benzimidazol-2-YL]phenol](/img/structure/B11390520.png)
4-[9-(2-Morpholinoethyl)-9H-imidazo[1,2-A][1,3]benzimidazol-2-YL]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[9-(2-Morpholinoethyl)-9H-imidazo[1,2-A][1,3]benzimidazol-2-YL]phenol is a complex organic compound with a unique structure that combines a phenol group with an imidazobenzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[9-(2-Morpholinoethyl)-9H-imidazo[1,2-A][1,3]benzimidazol-2-YL]phenol typically involves multi-step organic reactions. The process begins with the preparation of the imidazobenzimidazole core, followed by the introduction of the morpholinoethyl group and the phenol group. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-[9-(2-Morpholinoethyl)-9H-imidazo[1,2-A][1,3]benzimidazol-2-YL]phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazobenzimidazole core can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the phenol and imidazole positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-[9-(2-Morpholinoethyl)-9H-imidazo[1,2-A][1,3]benzimidazol-2-YL]phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[9-(2-Morpholinoethyl)-9H-imidazo[1,2-A][1,3]benzimidazol-2-YL]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- Disilane-bridged architectures
- N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine
Uniqueness
4-[9-(2-Morpholinoethyl)-9H-imidazo[1,2-A][1,3]benzimidazol-2-YL]phenol is unique due to its combination of a phenol group with an imidazobenzimidazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H22N4O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
4-[4-(2-morpholin-4-ylethyl)imidazo[1,2-a]benzimidazol-2-yl]phenol |
InChI |
InChI=1S/C21H22N4O2/c26-17-7-5-16(6-8-17)18-15-25-20-4-2-1-3-19(20)24(21(25)22-18)10-9-23-11-13-27-14-12-23/h1-8,15,26H,9-14H2 |
InChI Key |
LRCNBXUNPBPNQG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C3=CC=CC=C3N4C2=NC(=C4)C5=CC=C(C=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-chloro-3-(4-fluorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11390448.png)
![N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxypentanamide](/img/structure/B11390449.png)
![4-bromo-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide](/img/structure/B11390459.png)
![1-(4-fluorophenyl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11390466.png)

![6-(4-fluorophenyl)-N-(2-methylphenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11390474.png)
![1-(2-Fluorophenyl)-6,8-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11390489.png)
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11390495.png)
![N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-4-propoxybenzamide](/img/structure/B11390501.png)
![Methyl 4-[5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate](/img/structure/B11390506.png)
![6,8-dimethyl-4-oxo-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide](/img/structure/B11390509.png)
![2-[(4-benzylpiperidin-1-yl)carbonyl]-6-chloro-4H-chromen-4-one](/img/structure/B11390514.png)
![5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B11390540.png)
![5-chloro-N-(2-ethoxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11390545.png)
